molecular formula C11H6ClN3O B14134120 4-(6-Chloropyrimidin-4-yloxy)benzonitrile

4-(6-Chloropyrimidin-4-yloxy)benzonitrile

Cat. No.: B14134120
M. Wt: 231.64 g/mol
InChI Key: XRFPKGIVUOCVPH-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yloxy)benzonitrile is an organic compound with the molecular formula C11H6ClN3O It is a derivative of pyrimidine and benzonitrile, featuring a chloropyrimidine moiety linked to a benzonitrile group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yloxy)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrimidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Aminopyrimidin-4-yloxy)benzonitrile: Similar structure but with an amino group instead of a chlorine atom.

    4-(6-Methoxypyrimidin-4-yloxy)benzonitrile: Similar structure but with a methoxy group instead of a chlorine atom.

    4-(6-Bromopyrimidin-4-yloxy)benzonitrile: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

4-(6-Chloropyrimidin-4-yloxy)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in medicinal chemistry .

Properties

Molecular Formula

C11H6ClN3O

Molecular Weight

231.64 g/mol

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-3-1-8(6-13)2-4-9/h1-5,7H

InChI Key

XRFPKGIVUOCVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=NC=N2)Cl

Origin of Product

United States

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